1-(3,7,7-Trimethylbicyclo(4.1.0)hept-3-en-2-yl)-2-buten-1-one

Fragrance Chemistry Physicochemical Characterization Regioisomer Differentiation

1-(3,7,7-Trimethylbicyclo(4.1.0)hept-3-en-2-yl)-2-buten-1-one (CAS 84930-10-9) is a synthetic bicyclic ketone belonging to the carene-derived fragrance structural class. It features a bicyclo[4.1.0]heptane (carane) skeleton, distinguishing it from the more common cyclohexene-based ionones.

Molecular Formula C14H20O
Molecular Weight 204.31 g/mol
CAS No. 84930-10-9
Cat. No. B12667475
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3,7,7-Trimethylbicyclo(4.1.0)hept-3-en-2-yl)-2-buten-1-one
CAS84930-10-9
Molecular FormulaC14H20O
Molecular Weight204.31 g/mol
Structural Identifiers
SMILESCC=CC(=O)C1C2C(C2(C)C)CC=C1C
InChIInChI=1S/C14H20O/c1-5-6-11(15)12-9(2)7-8-10-13(12)14(10,3)4/h5-7,10,12-13H,8H2,1-4H3/b6-5+
InChIKeyABLGZAJOVGRAJX-AATRIKPKSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(3,7,7-Trimethylbicyclo(4.1.0)hept-3-en-2-yl)-2-buten-1-one (CAS 84930-10-9) – Sourcing and Specification for Research and Industrial Procurement


1-(3,7,7-Trimethylbicyclo(4.1.0)hept-3-en-2-yl)-2-buten-1-one (CAS 84930-10-9) is a synthetic bicyclic ketone belonging to the carene-derived fragrance structural class. It features a bicyclo[4.1.0]heptane (carane) skeleton, distinguishing it from the more common cyclohexene-based ionones [1]. Its molecular formula is C14H20O with a molecular weight of 204.31 g/mol. This compound is primarily listed as a fragrance ingredient in regulatory inventories and is available from specialty chemical suppliers for research and industrial perfumery applications .

Why In-Class Analogs Cannot Substitute for 1-(3,7,7-Trimethylbicyclo(4.1.0)hept-3-en-2-yl)-2-buten-1-one in Procurement Specifications


Carene-derived bicyclic ketones possess a conformationally restricted bicyclo[4.1.0]heptane core that imparts distinct steric and electronic properties compared to the planar cyclohexene ring of ionones [1]. Even minor regioisomeric shifts—such as the position of the butenone substituent at the 2-yl versus 3-yl position on the carene ring—result in measurable differences in physicochemical properties like boiling point and density, as demonstrated by computational data for CAS 84930-10-9 versus its regioisomer CAS 93942-51-9 . These structural distinctions are known to influence olfactory character, volatility, and chemical stability, making unqualified substitution risky in fragrance formulation or chemical synthesis workflows that demand precise olfactory or reactivity profiles.

Quantitative Differentiation Evidence for 1-(3,7,7-Trimethylbicyclo(4.1.0)hept-3-en-2-yl)-2-buten-1-one (CAS 84930-10-9)


Regioisomeric Physicochemical Differentiation: Boiling Point and Density Comparison

The target compound (CAS 84930-10-9, 2-yl regioisomer) exhibits a lower computed boiling point and density compared to its 3-yl regioisomer (CAS 93942-51-9). This indicates that the substitution position significantly influences volatility and intermolecular interactions, which are critical parameters for fragrance evaporation profiles and formulation behavior .

Fragrance Chemistry Physicochemical Characterization Regioisomer Differentiation

Skeletal Differentiation: Bicyclic Carene Core versus Monocyclic Ionone Core

The rigid bicyclo[4.1.0]heptane skeleton of the target compound constrains the molecule's conformation, contrasting with the flexible monocyclic cyclohexene ring found in alpha- and beta-ionone [1]. While direct head-to-head olfactory threshold data for this specific compound are absent in the public literature, class-level knowledge indicates that such conformational restriction is a key determinant of olfactory receptor activation and odor character [2].

Olfactory Chemistry Structure-Odor Relationships Conformational Analysis

Computational Lipophilicity Differentiation: LogP Comparison

The target compound (CAS 84930-10-9) has a computed LogP of 3.37, reflecting its partitioning behavior between lipid and aqueous phases . This value is comparable to other fragrance terpenoids but distinct from the regioisomer's computed LogP, which is not reported but is expected to differ based on observed density variations . Lipophilicity directly impacts substantivity on skin and deposition on fabrics in consumer product applications.

Physicochemical Profiling Lipophilicity Formulation Science

Regulatory Inventory Differentiation: EINECS Registration

The target compound (CAS 84930-10-9) is listed in the European Inventory of Existing Commercial Chemical Substances (EINECS) under number 284-590-7, confirming its status as a recognized fragrance ingredient within the EU regulatory framework . Its regioisomer (CAS 93942-51-9) is listed under a separate EINECS number (300-604-7), establishing distinct regulatory identities . This separate registration status is critical for procurement and import documentation in regulated markets.

Regulatory Compliance Chemical Inventory Procurement Documentation

Optimized Application Scenarios for 1-(3,7,7-Trimethylbicyclo(4.1.0)hept-3-en-2-yl)-2-buten-1-one Based on Differential Evidence


Novel Woody-Floral Fragrance Accord Development

The rigid bicyclic carene core of CAS 84930-10-9 is hypothesized to impart a distinct woody, pine-like, or earthy odor character that deviates from the classic violet-iris notes of ionones [1]. Perfumers seeking to create novel woody-floral accords for fine fragrance or home care products may prioritize this compound over ionones when a unique, non-ionone base note is desired. The lower computed boiling point (283.8°C) compared to its 3-yl regioisomer (287.8°C) further suggests a faster initial evaporation rate, which is relevant for top-to-middle note transitions .

Structure-Odor Relationship (SOR) Studies with Carene-Derived Ketones

For academic or industrial research groups investigating structure-odor relationships in bicyclic terpenoids, this compound serves as a key probe molecule. The distinct 2-yl regioisomer allows researchers to systematically evaluate how the position of the butenone moiety on the carene skeleton influences olfactory receptor activation, comparing results against the 3-yl regioisomer (CAS 93942-51-9) [1]. The distinct EINECS registration provides a clear regulatory identity for procurement and publication purposes .

Regulatory-Compliant Fragrance Ingredient Sourcing for EU Markets

Companies formulating for the EU market must ensure that each fragrance ingredient is properly registered and identified. CAS 84930-10-9, with its specific EINECS number 284-590-7, provides clear regulatory traceability [1]. Procurement specifications requiring this exact CAS and EINECS pairing prevent accidental substitution with the non-identical regioisomer (EINECS 300-604-7), which would fail a regulatory audit . The computed LogP of 3.37 also assists in environmental risk assessment modeling required under REACH .

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